4-[5-(2,3-dimethoxyphenyl)-3-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
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Overview
Description
4-[5-(2,3-dimethoxyphenyl)-3-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound characterized by its unique structure, which includes a pyrazoline ring substituted with dimethoxyphenyl groups. This compound is of interest due to its potential biological and pharmacological activities, making it a subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2,3-dimethoxyphenyl)-3-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[5-(2,3-dimethoxyphenyl)-3-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered biological activities.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
4-[5-(2,3-dimethoxyphenyl)-3-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[5-(2,3-dimethoxyphenyl)-3-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol: Known for its anti-inflammatory activity.
2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole: Exhibits antimicrobial properties.
3,4-dimethoxyphenethylamine: An analogue of dopamine with potential neurological effects.
Uniqueness
4-[5-(2,3-dimethoxyphenyl)-3-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is unique due to its specific substitution pattern on the pyrazoline ring, which may confer distinct biological activities compared to other similar compounds .
Properties
Molecular Formula |
C23H26N2O7 |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
4-[3-(2,3-dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C23H26N2O7/c1-29-15-10-14(11-16(12-15)30-2)18-13-19(25(24-18)21(26)8-9-22(27)28)17-6-5-7-20(31-3)23(17)32-4/h5-7,10-12,19H,8-9,13H2,1-4H3,(H,27,28) |
InChI Key |
BRBHPRKPLFKPIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CCC(=O)O)C3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
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